molecular formula C13H25N3O2 B2364647 3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-dimethylurea CAS No. 1796041-75-2

3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-dimethylurea

Cat. No. B2364647
CAS RN: 1796041-75-2
M. Wt: 255.362
InChI Key: WXFREDAAEJZQFY-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its specific structure. For example, 1-(2,2-dimethylpropanoyl)piperidin-4-one has a molecular weight of 183.25 and a melting point of 87-89 degrees Celsius .

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For instance, 1-(2,2-dimethylpropanoyl)piperidin-4-one has hazard statements H315, H319, H335, which indicate that it causes skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

Piperidine derivatives continue to be a focus of research due to their wide range of biological activities. The development of new synthesis methods and the discovery of potential drugs containing the piperidine moiety are areas of ongoing study .

properties

IUPAC Name

3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)11(17)16-8-6-10(7-9-16)14-12(18)15(4)5/h10H,6-9H2,1-5H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFREDAAEJZQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-dimethylurea

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